molecular formula C12H10N2O3 B11588529 3-Methyl-3,4-dihydro-1H-9-oxa-1,4-diaza-phenanthrene-2,10-dione

3-Methyl-3,4-dihydro-1H-9-oxa-1,4-diaza-phenanthrene-2,10-dione

Cat. No.: B11588529
M. Wt: 230.22 g/mol
InChI Key: UQQURXMEVGIZJE-UHFFFAOYSA-N
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Description

2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of chromeno-pyrazine derivatives, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of chromone derivatives with hydrazine or its derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of high-purity 2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromeno-pyrazine derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their biological activities and applications.

    Quinoline derivatives: Known for their antimalarial and anticancer properties, quinoline derivatives have a similar heterocyclic structure but differ in the nitrogen atom’s position within the ring system.

Uniqueness

2-METHYL-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRAZINE-3,5-DIONE stands out due to its unique combination of a chromeno and pyrazine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-methyl-2,4-dihydro-1H-chromeno[3,4-b]pyrazine-3,5-dione

InChI

InChI=1S/C12H10N2O3/c1-6-11(15)14-10-9(13-6)7-4-2-3-5-8(7)17-12(10)16/h2-6,13H,1H3,(H,14,15)

InChI Key

UQQURXMEVGIZJE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(N1)C3=CC=CC=C3OC2=O

Origin of Product

United States

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